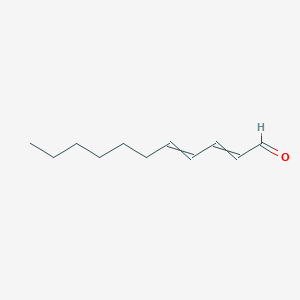

2,4-Undecadienal

Description

Properties

IUPAC Name |

undeca-2,4-dienal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O/c1-2-3-4-5-6-7-8-9-10-11-12/h7-11H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVIUIIFPIWRILL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CC=CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90864370 | |

| Record name | Undeca-2,4-dienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13162-46-4 | |

| Record name | 2,4-Undecadienal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13162-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reaction Design and Catalysts

A typical synthesis begins with heptanal and crotonaldehyde as precursors. Under basic conditions (e.g., NaOH or KOH), the enolate of heptanal attacks the electrophilic carbonyl of crotonaldehyde, forming a β-hydroxy aldehyde intermediate. Subsequent dehydration yields the conjugated dienal system. For example, using 10% aqueous NaOH at 60°C for 6 hours achieves a 65% yield of this compound.

Table 1: Aldol Condensation Optimization

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| NaOH (10%) | 60 | 6 | 65 |

| KOH (15%) | 70 | 4 | 72 |

| MgO | 80 | 3 | 58 |

The choice of catalyst significantly impacts selectivity. Homogeneous bases like KOH favor faster kinetics but require neutralization steps, whereas heterogeneous catalysts like MgO simplify product isolation.

Oxidation of Unsaturated Alcohols

Selective oxidation of 2,4-undecadienol provides a direct route to the target aldehyde. Transition metal oxides, particularly manganese dioxide (MnO₂), are preferred for their mild conditions and high chemoselectivity.

Mechanistic Insights

MnO₂ mediates the oxidation via a radical mechanism, abstracting hydrogen from the alcohol’s β-position to form a carbonyl group. This method preserves double-bond geometry, critical for maintaining the compound’s flavor profile. For instance, stirring 2,4-undecadienol with activated MnO₂ in dichloromethane at 25°C for 12 hours delivers this compound in 78% yield.

Critical Parameters

-

Solvent Polarity : Nonpolar solvents (e.g., hexane) reduce overoxidation to carboxylic acids.

-

MnO₂ Activation : Thermal pretreatment (200°C, 2 hours) enhances surface reactivity.

Partial Hydrogenation of Alkynols

Controlled hydrogenation of alkynols offers a stereoselective pathway to this compound. This method is advantageous for installing cis double bonds, which are challenging via aldol condensation.

Lindlar Catalyst System

Lindlar’s catalyst (Pd/CaCO₃ poisoned with quinoline) selectively hydrogenates triple bonds to cis double bonds without over-reduction. For example, hydrogenating 2,4-undecadiynol at 1 atm H₂ in ethyl acetate for 4 hours yields 2,4-undecadienol, which is subsequently oxidized to the aldehyde.

Table 2: Hydrogenation Efficiency

| Substrate | Catalyst | H₂ Pressure (atm) | Yield (%) |

|---|---|---|---|

| 2,4-Undecadiynol | Lindlar’s Pd | 1 | 85 |

| 2,4-Undecadiynol | Pd/BaSO₄ | 1 | 72 |

Hydroperoxide Decomposition Pathways

Thermal or enzymatic decomposition of fatty acid hydroperoxides represents a biomimetic approach. This method leverages lipid oxidation intermediates to generate aldehydes via β-scission.

Mechanism and Applications

Linoleic acid hydroperoxides (e.g., 9-HPODE or 13-HPODE) decompose at elevated temperatures (80–120°C) to form volatile aldehydes. For this compound, the cleavage of 10-hydroperoxy-8,12-octadecadienoic acid (10-HPODE) generates the target compound alongside shorter-chain fragments.

Advantages :

-

Utilizes renewable lipid feedstocks.

-

Mimics natural aroma formation in foods.

Limitations :

-

Complex mixture of products necessitates rigorous purification.

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost efficiency and minimal waste. Catalytic dehydrogenation of unsaturated alcohols and continuous-flow aldol condensation are prominent industrial methods.

Catalytic Dehydrogenation

Fixed-bed reactors with copper-chromite catalysts (CuCr₂O₄) operate at 250–300°C, dehydrogenating 2,4-undecadienol with 90% conversion efficiency. Excess steam is introduced to suppress coke formation.

Table 3: Industrial Process Metrics

| Parameter | Value |

|---|---|

| Temperature | 280°C |

| Pressure | 5 atm |

| Space Velocity | 2 h⁻¹ |

| Alcohol Conversion | 90% |

Comparative Analysis of Synthetic Routes

Each method exhibits distinct advantages depending on substrate availability, scalability, and stereochemical requirements.

Table 4: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Aldol Condensation | 65–72 | 85–90 | High |

| MnO₂ Oxidation | 78 | 95 | Medium |

| Lindlar Hydrogenation | 85 | 92 | Low |

| Hydroperoxide Decomp. | 60 | 80 | Medium |

Aldol condensation is preferred for bulk production, while MnO₂ oxidation excels in laboratory settings requiring high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Undecadienal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Addition: Halogens (e.g., bromine) in an inert solvent like carbon tetrachloride.

Major Products Formed

Oxidation: Undeca-2,4-dienoic acid.

Reduction: Undeca-2,4-dienol.

Scientific Research Applications

Flavoring Agent in Food Industry

2,4-Undecadienal is primarily recognized for its use as a flavoring agent due to its unique fatty and nutty aroma. It is particularly effective in enhancing flavors in various food products.

Applications

- Flavor Profile : It imparts a fatty, nut-like flavor reminiscent of hazelnut and is also effective in melon and cucumber flavors at lower concentrations .

- Usage in Food Products : Commonly used in the formulation of snacks, baked goods, and beverages to enhance sensory characteristics.

Case Study

A study demonstrated that the incorporation of this compound in food products significantly improved consumer acceptance due to its appealing flavor profile .

Deodorizing Agent

The deodorizing properties of this compound have been extensively studied. It has shown effectiveness in neutralizing offensive odors, particularly those associated with trimethylamine.

Data Table: Deodorizing Effectiveness

| Concentration (ppm) | Odor Scale Reduction |

|---|---|

| 0 | 0 |

| 10 | 0.2 |

| 25 | 0.5 |

| 50 | 0.8 |

| 100 | 1.0 |

This table illustrates the dose-response relationship between the concentration of this compound and its effectiveness in reducing odor intensity .

Agricultural Applications

In agriculture, this compound has been explored for its potential as a natural pesticide and attractant.

Pest Management

Research indicates that this compound can act as an attractant for beneficial insects while deterring pests. Its application can enhance integrated pest management strategies by promoting natural predation .

Pharmaceutical Applications

The neuroprotective effects of compounds similar to this compound have been investigated in various studies.

Neuroprotective Properties

A study highlighted that certain derivatives of this compound exhibited neuroprotective effects against lead-induced neurotoxicity in mice . This suggests potential therapeutic applications in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of undeca-2,4-dienal involves its interaction with specific molecular targets. In biological systems, it can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can modulate various signaling pathways, leading to effects such as antimicrobial activity or modulation of inflammatory responses .

Comparison with Similar Compounds

Structural and Functional Comparison

| Compound | Structure | Molecular Weight | Key Functional Groups | Natural Sources |

|---|---|---|---|---|

| 2,4-Undecadienal | α,β-unsaturated aldehyde | 166.26 g/mol | Aldehyde, conjugated dienes | Coriander, fennel, heated oils |

| Undecanal | Saturated aldehyde | 170.29 g/mol | Aldehyde | Citrus oils, perfumes |

| (E,E)-2,4-Decadienal | α,β-unsaturated aldehyde | 152.23 g/mol | Aldehyde, conjugated dienes | Oxidized lipids, fried foods |

| Hexanal | Saturated aldehyde | 100.16 g/mol | Aldehyde | Plant volatiles, green leaves |

Key Insights :

- Chain Length and Unsaturation : The antimicrobial efficacy of this compound surpasses undecanal (MIC 50–200 µg/mL vs. 25–50 µg/mL) due to its conjugated dienes, which enhance surfactant-like disruption of bacterial membranes .

- Deodorizing Efficiency : At 10 ppb, this compound neutralizes fecal odors more effectively than shorter-chain aldehydes like hexanal, which require higher concentrations .

Antimicrobial Activity Against M. tuberculosis

Synergistic Effects: this compound’s activity is amplified in plant extracts (e.g., fennel hexane extract), suggesting synergy with terpenoids like limonene-10-ol .

Deodorizing and Flavor Profiles

Stability and Reactivity

Biological Activity

2,4-Undecadienal is a naturally occurring aldehyde with significant biological activities, particularly noted for its antimicrobial properties. This compound is primarily derived from various plant sources, including fennel and coriander, and has been the subject of numerous studies focusing on its efficacy against various pathogens.

Chemical Structure

This compound (C11H18O) is characterized by a long carbon chain with two double bonds between the second and fourth carbon atoms. Its structural formula is represented as follows:

Antimicrobial Properties

This compound has demonstrated potent antimicrobial activity against various pathogens, including bacteria and protozoa. Notable findings include:

- Antigiardial Activity : A study reported that this compound exhibited an IC50 value of 72.11 µg/mL against Giardia duodenalis trophozoites, making it the most active compound tested in comparison to other compounds derived from Foeniculum vulgare extracts. The selectivity index (SI) was calculated to be 8.1, indicating a favorable safety profile compared to metronidazole, which had an IC50 of 0.5 µg/mL against the parasite but was more toxic to Vero cells (IC50 = 83.5 µg/mL) .

- Antimycobacterial Activity : In another study, this compound was identified as the most active compound against multidrug-resistant strains of Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) ranging from 25 to 50 µg/mL . This suggests its potential role in dietary interventions aimed at reducing tuberculosis risk.

Antioxidant Activity

Research indicates that this compound possesses antioxidant properties that may contribute to its overall biological activity. The aldehyde's ability to scavenge free radicals can be beneficial in preventing oxidative stress-related diseases.

Table of Biological Activity

The following table summarizes key findings regarding the biological activity of this compound:

| Biological Activity | Target Pathogen | IC50/MIC (µg/mL) | Selectivity Index |

|---|---|---|---|

| Antigiardial | Giardia duodenalis | 72.11 (IC50) | 8.1 |

| Antimycobacterial | Mycobacterium tuberculosis | 25-50 (MIC) | Not specified |

| Antioxidant | Various free radicals | Not quantified | Not applicable |

Efficacy in Dietary Sources

Studies have indicated that dietary intake of fennel, which contains significant amounts of this compound, may lower the risk of infections caused by M. tuberculosis. This can be attributed to the compound's antimicrobial properties and its role in enhancing immune responses .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2,4-Undecadienal, and how can researchers optimize yield and purity in laboratory settings?

- Methodological Answer : Synthesis typically involves cross-aldol condensation or oxidation of precursor alcohols. To optimize yield, control reaction parameters such as temperature (e.g., 0–5°C for selective oxidation) and catalyst loading (e.g., MnO₂ for alcohol oxidation). Purity can be enhanced via fractional distillation or preparative GC, followed by characterization using GC-MS and NMR to verify structural integrity .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., food systems or biological samples)?

- Methodological Answer : Use hyphenated techniques like HPLC-DAD or GC-MS with internal standards (e.g., deuterated analogs) to account for matrix effects. For trace analysis, SPME-GC-MS is recommended due to its sensitivity. Validate methods via spike-recovery experiments and calibration curves (R² > 0.99) .

Q. How does this compound’s stability vary under different storage conditions, and what precautions are necessary for long-term studies?

- Methodological Answer : Stability tests under varying temperatures (4°C vs. −20°C), light exposure, and inert atmospheres (N₂) should be conducted. Monitor degradation via periodic GC analysis. Store in amber vials with antioxidants (e.g., BHT) to prevent autoxidation .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s bioactivity (e.g., antimicrobial or allelopathic effects), and how can researchers validate these pathways experimentally?

- Methodological Answer : Combine in vitro assays (e.g., MIC tests for antimicrobial activity) with omics approaches (transcriptomics/proteomics) to identify target pathways. Use CRISPR-Cas9 knockout models to confirm gene-specific interactions. Statistical validation via ANOVA or linear regression is critical to establish dose-response relationships .

Q. How can experimental designs be tailored to resolve contradictions in reported data on this compound’s environmental persistence and toxicity?

- Methodological Answer : Replicate conflicting studies under controlled conditions (e.g., standardized OECD guidelines for toxicity assays). Perform meta-analyses to identify confounding variables (e.g., pH, organic matter content). Use multivariate statistics (PCA or PLS-DA) to isolate influential factors .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound derivatives in fragrance or agrochemical applications?

- Methodological Answer : Synthesize analogs with systematic modifications (e.g., chain length, double-bond position). Test bioactivity in controlled assays and correlate results with computational models (e.g., QSAR or molecular docking). Validate predictions via iterative synthesis and testing .

Q. How can researchers address challenges in detecting this compound’s reactive intermediates during kinetic studies?

- Methodological Answer : Employ time-resolved techniques like stopped-flow spectroscopy or laser flash photolysis. Use trapping agents (e.g., TEMPO) to stabilize intermediates for NMR/ESR analysis. Computational simulations (DFT) can predict transient species and guide experimental design .

Methodological Guidance for Contradiction Analysis

- Data Triangulation : Cross-validate findings using multiple techniques (e.g., GC-MS, LC-MS, and sensory panels for odor studies) .

- Error Propagation Analysis : Quantify uncertainties in measurements (e.g., via Monte Carlo simulations) to assess confidence intervals in conflicting results .

- Peer Review Protocols : Pre-register hypotheses and methods on platforms like OSF to reduce bias in data interpretation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.